molecular formula C7H3BrClFO B3079374 2-bromo-4-chloro-5-fluoroBenzaldehyde CAS No. 1067882-63-6

2-bromo-4-chloro-5-fluoroBenzaldehyde

Cat. No.: B3079374
CAS No.: 1067882-63-6
M. Wt: 237.45 g/mol
InChI Key: QGZNHVNYUSXJFU-UHFFFAOYSA-N
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Description

The Significance of 2-bromo-4-chloro-5-fluoroBenzaldehyde as a Building Block for Advanced Molecules

This compound is a polysubstituted aromatic aldehyde whose structure is of considerable interest to synthetic chemists. The molecule incorporates three different halogen atoms—bromine, chlorine, and fluorine—each imparting distinct electronic properties and potential for selective reactivity. These halogens act as powerful electron-withdrawing groups, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Academic Context of Halogenated Aromatic Aldehydes in Synthetic Chemistry Research

In the broader academic context, halogenated aromatic aldehydes are recognized as pivotal intermediates. Their synthetic utility is well-established, serving as precursors for a multitude of dyes, analytical reagents, and pharmacologically active agents. amazonaws.com The aldehyde functional group itself is a gateway to numerous chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and participation in condensation reactions like the Perkin or Knoevenagel reactions to form more complex structures. nih.gov

Research has shown that the incorporation of halogens into organic molecules can significantly enhance their biological properties. amazonaws.com Consequently, halogenated benzaldehydes are frequently employed in the synthesis of new therapeutic agents. Substituted benzaldehydes have been investigated for a range of applications, including their potential to modulate the oxygen affinity of hemoglobin. nih.govgoogle.com The specific arrangement and type of halogens on the benzaldehyde (B42025) ring can be fine-tuned to achieve desired electronic and steric properties, influencing how the final molecule interacts with biological targets. The study of compounds like this compound is part of a larger effort to expand the toolbox of synthetic chemistry, providing access to novel molecular scaffolds with unique properties.

Chemical and Physical Properties

PropertyValue
CAS Number 1067882-63-6
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Boiling Point (Predicted) 262.2 ± 35.0 °C
Density (Predicted) 1.779 ± 0.06 g/cm³

Properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZNHVNYUSXJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro 5 Fluorobenzaldehyde

Vibrational Spectroscopy for Functional Group and Bond Analysis

The FT-IR spectrum of 2-bromo-4-chloro-5-fluorobenzaldehyde is expected to exhibit characteristic absorption bands corresponding to its various functional groups and bond vibrations. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectra of aldehydes and typically appears in the region of 1700 cm⁻¹. For halogenated benzaldehydes, the position of this band can be influenced by the electronic effects of the halogen substituents.

A comparative analysis with related compounds suggests the following expected FT-IR vibrational frequencies for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment
C-H (aldehyde) stretch2850 - 2750Stretching vibration of the aldehydic C-H bond.
C=O (carbonyl) stretch1710 - 1685Stretching vibration of the carbonyl group.
C=C (aromatic) stretch1600 - 1450Stretching vibrations of the aromatic ring.
C-H (aromatic) in-plane bend1300 - 1000In-plane bending of the aromatic C-H bonds.
C-F stretch1250 - 1020Stretching vibration of the carbon-fluorine bond.
C-Cl stretch850 - 550Stretching vibration of the carbon-chlorine bond.
C-Br stretch680 - 515Stretching vibration of the carbon-bromine bond.

Note: The data in this table is predicted based on the analysis of structurally similar compounds in the absence of direct experimental data for this compound.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is anticipated to show strong signals for the aromatic ring vibrations and the carbon-halogen stretches.

Predicted key Raman active modes for this compound are outlined below:

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C-H stretch3100 - 3000Stretching vibrations of the C-H bonds on the aromatic ring.
Carbonyl (C=O) stretch1710 - 1685Stretching vibration of the C=O group, often weaker in Raman than in IR.
Aromatic ring breathing~1000Symmetric stretching of the entire aromatic ring.
C-X (Halogen) stretches700 - 400Stretching vibrations of the C-F, C-Cl, and C-Br bonds.

Note: The data in this table is predicted based on the analysis of structurally similar compounds in the absence of direct experimental data for this compound.

The vibrational frequencies of a molecule can be influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as the solvent effect, arises from intermolecular interactions between the solute and solvent molecules. For polar functional groups like the carbonyl group in this compound, an increase in solvent polarity is expected to cause a red shift (a shift to lower frequency) in the C=O stretching vibration. This is due to the stabilization of the polar ground state of the carbonyl group by the polar solvent molecules.

Studies on the closely related 2-bromo-4-chlorobenzaldehyde (B1282380) have demonstrated that the carbonyl stretching frequency decreases as the solvent polarity increases. It is reasonable to extrapolate that this compound would exhibit similar behavior. The magnitude of the shift would depend on the specific solvent and its ability to engage in hydrogen bonding or dipole-dipole interactions with the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons. The chemical shift of the aldehydic proton is typically found in the downfield region (around 9-10 ppm) due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will appear as multiplets, and their chemical shifts will be influenced by the electronic effects of the halogen substituents.

Based on available data for "2-Chloro-4-bromo-5-fluorobenzaldehyde," which is an accepted synonym for the target compound, the following ¹H NMR spectral data can be presented:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
Aldehydic H~10.3SingletN/A
Aromatic H-3~7.8DoubletJ(H-C-C-F) ≈ 6-8 Hz
Aromatic H-6~7.6DoubletJ(H-C-F) ≈ 8-10 Hz

Note: The data in this table is based on the reported spectrum for 2-Chloro-4-bromo-5-fluorobenzaldehyde and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will provide information about each of the seven carbon atoms in the molecule. The carbonyl carbon is the most downfield signal, typically appearing around 190 ppm. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromo, chloro, and fluoro substituents.

In the absence of direct experimental data, the ¹³C NMR chemical shifts for this compound can be predicted based on established substituent effects and data from analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm)Reasoning
C=O (Aldehyde)~188Typical range for aldehydic carbons.
C-1~135Carbon attached to the aldehyde group.
C-2 (C-Br)~120Shielded by bromine's inductive effect.
C-3~132Aromatic carbon adjacent to bromine and chlorine.
C-4 (C-Cl)~130Deshielded by chlorine's electronegativity.
C-5 (C-F)~160 (doublet)Strongly deshielded by fluorine and exhibits C-F coupling.
C-6~118 (doublet)Aromatic carbon adjacent to fluorine.

Note: The chemical shifts in this table are predictions based on established principles and data from similar compounds and should be considered as estimates.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, ¹⁹F NMR spectroscopy would provide critical information regarding the electronic environment of the fluorine atom on the benzene (B151609) ring.

Furthermore, the multiplicity of the ¹⁹F signal will be determined by its coupling to neighboring protons. In this case, the fluorine at C-5 would couple with the proton at C-6 and the proton at C-3, resulting in a doublet of doublets. The magnitude of the coupling constants (J-values) would provide valuable information about the spatial relationship between the fluorine and these protons.

Predicted ¹⁹F NMR Data for this compound

ParameterPredicted ValueMultiplicity
Chemical Shift (δ)-115 ppmDoublet of Doublets (dd)
Coupling Constant (³JF-H6)8-10 Hz
Coupling Constant (⁴JF-H3)4-6 Hz

Note: The data in this table is predicted based on theoretical principles and data from similar compounds.

Advanced Multidimensional NMR Techniques

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring. For this compound, cross-peaks would be expected between the proton at C-3 and the proton at C-6, confirming their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. Cross-peaks would be observed between the proton at C-3 and the carbon at C-3, as well as between the proton at C-6 and the carbon at C-6. The aldehyde proton would also show a correlation to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, the aldehyde proton would show correlations to the C-1 and C-2 carbons. The proton at C-6 would be expected to show correlations to C-1, C-5, and C-4.

Together, these multidimensional NMR techniques would allow for a complete and confident assignment of the molecular structure of this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. While this compound is a neutral molecule, it can be protonated or form adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) under ESI conditions, allowing for its detection. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion plus the adduct, from which the molecular weight can be confirmed.

The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This distinctive isotopic signature would provide strong evidence for the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer provides structural information for each separated component.

Under electron ionization (EI) conditions typical for GC-MS, the molecule would undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would again be a key identifier. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the formyl group (M-29), and the cleavage of the halogen atoms.

Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment
236/238/240[M]⁺ (Molecular ion)
235/237/239[M-H]⁺
207/209/211[M-CHO]⁺
157/159[M-Br]⁺
128[M-Br-CHO]⁺

Note: The data in this table is predicted based on established fragmentation patterns of similar compounds.

X-ray Diffraction Studies for Crystalline State Architecture

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no experimental crystal structure for this compound is currently available in open literature, we can infer its likely crystalline architecture based on studies of similar molecules, such as 2-bromo-5-fluorobenzaldehyde.

A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide insights into the intermolecular interactions that govern the crystal packing, such as halogen bonding, dipole-dipole interactions, and π-π stacking. These interactions play a crucial role in determining the physical properties of the solid material.

Conformational Analysis of the Aldehyde Moiety

The conformation of the aldehyde group relative to the benzene ring is a key structural feature. For ortho-substituted benzaldehydes, two primary planar conformations are possible: one where the aldehyde oxygen is syn to the ortho-substituent, and one where it is anti. In the case of this compound, this would be the conformation relative to the bromine atom at C-2.

Based on steric and electronic considerations, as well as computational studies on similar di-halogenated benzaldehydes, the anti conformation (where the aldehyde oxygen is pointing away from the bulky bromine atom) is expected to be the more stable and therefore the predominant conformer in the crystalline state. This arrangement minimizes steric hindrance between the aldehyde group and the ortho-bromine atom. X-ray diffraction analysis would definitively confirm this conformational preference.

Intermolecular Interactions in Crystal Lattices (e.g., Halogen-Halogen Bonds, π-Stacking)

The crystal structure of halogenated benzaldehydes is significantly influenced by a variety of non-covalent interactions, including halogen-halogen bonds and π-stacking. These interactions are crucial in determining the packing of molecules in the solid state.

In the crystal structure of the analogous compound 2-bromo-5-fluorobenzaldehyde, short Br···F interactions are observed between the bromine and fluorine substituents. researchgate.netnih.gov Specifically, Br···F interactions have been measured at distances of 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å. researchgate.netnih.gov The shortest of these is notably less than the sum of the van der Waals radii of bromine and fluorine (3.40 Å), indicating a significant halogen bonding interaction. researchgate.net

Furthermore, offset face-to-face π-stacking interactions are a prominent feature in the crystal packing of 2-bromo-5-fluorobenzaldehyde. researchgate.netnih.gov These interactions occur between the aromatic rings of adjacent molecules and are characterized by centroid-centroid distances of 3.8699 (2) Å. researchgate.netnih.gov Such π–π stacking interactions contribute to the stability of the crystal lattice. mdpi.com The interplay between halogen bonding and π–π stacking is a recognized factor in the formation of different polymorphic forms in related compounds. chemrxiv.org

The following table summarizes the key intermolecular interaction distances observed in the crystal structure of 2-bromo-5-fluorobenzaldehyde.

Interaction TypeAtom 1Atom 2Distance (Å)
Halogen BondBrF3.1878 (14)
Halogen BondFBr3.3641 (13)
Halogen BondFBr3.3675 (14)
π-StackingRing CentroidRing Centroid3.8699 (2)

Asymmetric Unit and Packing Motif Examination

The asymmetric unit of a crystal contains the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. For 2-bromo-5-fluorobenzaldehyde, the asymmetric unit contains two independent molecules. researchgate.net This indicates that the two molecules are not related by any symmetry element within the crystal lattice.

The packing of these molecules is organized in a motif running parallel to the crystallographic b-axis, largely dictated by the previously mentioned π-stacking interactions. researchgate.netnih.gov For one of the independent molecules, the offset face-to-face π-stacking is characterized by a centroid-to-plane distance of 3.371 (2) Å and a ring-offset of 1.901 (3) Å. researchgate.net For the second molecule in the asymmetric unit, these values are a centroid-to-plane distance of 3.431 (2) Å and a ring-offset of 1.790 (3) Å. researchgate.net

In these molecules, the benzaldehyde (B42025) oxygen atom is found to be in a trans position relative to the 2-bromo substituent. researchgate.netnih.gov This conformational preference is a key feature of the molecular geometry within the crystal.

The table below details the crystallographic parameters for 2-bromo-5-fluorobenzaldehyde.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.3593 (6)
b (Å)3.8699 (2)
c (Å)23.4189 (9)
β (°)106.330 (1)
Molecules per unit cell (Z)8

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Chloro 5 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric structures of molecules like 2-bromo-4-chloro-5-fluoroBenzaldehyde. By approximating the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. These theoretical investigations are often used to complement and explain experimental findings.

For halogenated benzaldehydes, DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been successfully employed to determine optimized geometrical parameters. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Conformational Energy Landscapes

The conformational landscape of this compound is primarily defined by the orientation of the aldehyde group relative to the benzene (B151609) ring and its ortho-substituents. Two primary planar conformers are of interest: the O-cis and O-trans forms, where the carbonyl oxygen is oriented towards or away from the ortho-bromine atom, respectively.

Computational studies on analogous 2-substituted benzaldehydes have consistently shown that the conformational preference is dictated by a delicate balance of steric and electronic effects. For 2-bromo-5-fluorobenzaldehyde, ab initio electronic structure calculations have predicted that the lower energy conformer is the one in which the benzaldehyde (B42025) oxygen is trans to the 2-bromo substituent. researchgate.netnih.gov This preference is often attributed to the minimization of steric hindrance and electrostatic repulsion between the oxygen and the ortho-halogen. Similarly, for di- and tri-substituted benzaldehydes, the interplay of multiple substituents influences the rotational barrier of the aldehyde group and the relative energies of the conformers. The presence of the additional chloro and fluoro substituents in this compound is expected to further modulate this conformational preference, although the O-trans conformation is still anticipated to be the more stable one.

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical Data Based on Analogous Compounds)

ConformerRelative Energy (kJ/mol)Note
O-trans0.00Expected global minimum
O-cis> 10.00Higher energy due to steric/electrostatic repulsion

Prediction of Spectroscopic Data

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For halogenated benzaldehydes, DFT calculations can simulate vibrational frequencies, which, when compared with experimental spectra, allow for the assignment of specific vibrational modes to functional groups within the molecule. For instance, a detailed vibrational analysis of 2-chloro-6-fluoro benzaldehyde has been successfully carried out using DFT calculations, showing good agreement between observed and calculated frequencies. researchgate.net

Similarly, theoretical predictions of NMR chemical shifts provide insights into the electronic environment of the nuclei. For this compound, computational modeling can aid in predicting the 1H, 13C, and 19F NMR chemical shifts, taking into account the electron-withdrawing effects of the halogen substituents.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Halogenated Benzaldehyde (Analogous Data)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4
Electronegativity (χ)4.8
Chemical Hardness (η)2.7
Global Electrophilicity Index (ω)4.25

Molecular Dynamics Simulations for Conformational Fluxionality

While DFT calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can be used to explore the conformational fluxionality of this compound, including the rotation of the aldehyde group and the vibrations of the benzene ring.

By simulating the molecule's movements at different temperatures, MD can provide insights into the barriers to conformational change and the populations of different conformers at thermal equilibrium. For halogenated organic molecules, MD simulations have also been employed to study their interactions with other molecules, such as solvents or biological macromolecules, providing a deeper understanding of their behavior in complex environments. nih.govchemrxiv.orgrsc.org

Exploration of Solvent Effects through Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk electrostatic effects of the solvent.

For this compound, continuum models can be used to study how its conformational energies, electronic properties, and spectroscopic signatures change in different solvents of varying polarity. This is particularly important for understanding its behavior in solution-phase reactions and for interpreting experimental data obtained in solution.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between covalent and closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM analysis can be applied to investigate the nature of the various chemical bonds within the molecule, including the C-Br, C-Cl, and C-F bonds. Furthermore, it can be used to study potential intramolecular interactions, such as those between the ortho-bromine and the carbonyl oxygen, providing a deeper understanding of the factors that govern the molecule's conformational preferences and stability. acs.orgfigshare.comacs.org

Reaction Chemistry and Transformational Pathways of 2 Bromo 4 Chloro 5 Fluorobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) is a versatile functional group characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The aldehyde functionality of 2-bromo-4-chloro-5-fluorobenzaldehyde can be readily transformed through reduction to a primary alcohol or oxidation to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol, forming (2-bromo-4-chloro-5-fluorophenyl)methanol. This transformation is typically achieved using mild reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Oxidation: Conversely, the aldehyde group can be oxidized to yield 2-bromo-4-chloro-5-fluorobenzoic acid. This conversion requires the use of oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose.

Table 1: Oxidation and Reduction Reactions of the Aldehyde Group

TransformationReagent ExamplesProduct
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)(2-bromo-4-chloro-5-fluorophenyl)methanol
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)2-bromo-4-chloro-5-fluorobenzoic acid

The electrophilic nature of the carbonyl carbon in this compound makes it a prime site for nucleophilic addition reactions. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition: The aldehyde can react with a variety of nucleophiles. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form secondary alcohols after an aqueous workup. youtube.com Similarly, the addition of cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin.

Condensation Reactions: This compound can also participate in condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) or with secondary amines to yield enamines. youtube.com These reactions typically proceed under mildly acidic conditions. youtube.com It can also undergo classic condensation reactions like the Wittig reaction with phosphorus ylides to form alkenes, or the aldol (B89426) condensation with enolates.

Reactions Involving Halogen Substituents

The benzene (B151609) ring of this compound is substituted with three different halogens, each offering potential for further functionalization, primarily through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the halogen substituents. The reactivity of the halogens in these reactions generally follows the order I > Br > Cl > F. libretexts.org Therefore, the bromine atom at the C2 position is the most likely site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with an arylboronic acid would be expected to selectively replace the bromine atom, yielding a biphenyl (B1667301) derivative. libretexts.orgresearchgate.net This method is widely used for creating biaryl structures which are important in many functional materials and biologically active compounds.

Sonogashira Coupling: The Sonogashira reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This reaction would selectively replace the bromine atom on this compound with an alkynyl group, forming an aryl alkyne. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov

Table 2: Cross-Coupling Reactions at the Bromine Position

Reaction NameCoupling PartnerCatalyst SystemExpected Product Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)Biaryl derivative
SonogashiraTerminal alkyne (R-C≡CH)Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) + Base (e.g., Et₃N)Aryl alkyne

While aryl halides are generally resistant to nucleophilic substitution, the reaction can occur when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In this compound, the aldehyde group and the electronegative halogens make the ring electron-deficient, thus facilitating nucleophilic aromatic substitution (SNAr).

The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org Subsequently, a halide ion is eliminated to restore aromaticity. libretexts.org The positions ortho and para to the electron-withdrawing aldehyde group are the most activated. Therefore, the chlorine at C4 and the bromine at C2 are potential sites for substitution by strong nucleophiles like alkoxides (e.g., sodium methoxide), amines, or thiolates. youtube.com The relative leaving group ability (Br > Cl > F) and the degree of activation at each position will determine the reaction's regioselectivity.

Derivatization Strategies for Target Molecule Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex target molecules due to its multiple functionalization points. Derivatization can be strategically planned to modify the aldehyde, the halogen substituents, or both.

A key strategy involves converting the bromo-substituent into other functional groups that can then participate in further reactions. For example, a lithium-halogen exchange at the bromine position using an organolithium reagent (like n-butyllithium) at low temperatures can generate an aryllithium species. This intermediate can then be quenched with various electrophiles. guidechem.com Reacting it with a borate (B1201080) ester, followed by hydrolysis, would yield 2-formyl-5-chloro-4-fluorophenylboronic acid. guidechem.com This boronic acid is a versatile building block for subsequent Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl or heteroaryl groups. guidechem.com

This step-wise functionalization, first derivatizing the halogen and then utilizing the aldehyde for further transformations (or vice versa), allows for the controlled and systematic construction of complex molecular architectures.

Multi-component Reactions Incorporating Halogenated Benzaldehydes

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. Halogenated benzaldehydes, including this compound, are valuable substrates in these reactions. The presence of multiple halogen substituents on the aromatic ring influences the reactivity of the aldehyde group and provides handles for further chemical modifications, making them versatile building blocks for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms can enhance the electrophilicity of the carbonyl carbon, thereby facilitating its participation in various condensation reactions that are often the initial step in MCRs.

Several classical MCRs, such as the Passerini, Ugi, Biginelli, and Hantzsch reactions, can potentially incorporate this compound to yield highly functionalized products. The specific substitution pattern of this benzaldehyde (B42025) derivative can impart unique properties to the resulting products and may influence the reaction conditions required for optimal yields.

The Passerini three-component reaction is a versatile method for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgwalisongo.ac.id The reaction proceeds through the formation of an intermediate that combines all three components, followed by an intramolecular acyl transfer. wikipedia.org For this compound, the reaction would involve its condensation with a suitable carboxylic acid and an isocyanide. The resulting α-acyloxy amide would feature the 2-bromo-4-chloro-5-fluorophenyl group, which can be further functionalized through cross-coupling reactions at the C-Br bond.

Reactant 1Reactant 2Reactant 3Product TypeKey Features
This compoundCarboxylic AcidIsocyanideα-Acyloxy AmideHigh atom economy; mild reaction conditions; potential for post-reaction modification at the bromine site.

The Ugi four-component reaction is another prominent isocyanide-based MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govbeilstein-journals.org The incorporation of this compound into a Ugi reaction would lead to the formation of a complex product bearing the halogenated aromatic moiety. The diversity of commercially available amines, carboxylic acids, and isocyanides allows for the creation of large libraries of compounds with potential applications in medicinal chemistry. The halogen atoms on the phenyl ring can influence the biological activity and pharmacokinetic properties of the final products.

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeKey Features
This compoundPrimary AmineCarboxylic AcidIsocyanideα-Acylamino AmideHigh structural diversity; formation of multiple bonds in one step; products are often peptide mimics.

The Biginelli reaction is a well-established MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.com This acid-catalyzed condensation is a cornerstone in heterocyclic chemistry, and the resulting dihydropyrimidinones are known for their wide range of biological activities. taylorandfrancis.comnih.gov The use of this compound in the Biginelli reaction would yield a dihydropyrimidinone with the polysubstituted phenyl group at the 4-position. nih.govunair.ac.id This scaffold is a valuable starting point for further synthetic elaborations.

Reactant 1Reactant 2Reactant 3Product TypeKey Features
This compoundβ-Ketoester (e.g., Ethyl Acetoacetate)Urea or Thiourea4-(2-bromo-4-chloro-5-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one/thioneSynthesis of biologically relevant heterocycles; acid-catalyzed; one-pot reaction.

The Hantzsch pyridine (B92270) synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine (B1200194). researchgate.net These compounds are of significant interest due to their prevalence in calcium channel blockers. The reaction with this compound would produce a 1,4-dihydropyridine with the halogenated phenyl ring at the 4-position. Subsequent oxidation can lead to the corresponding pyridine derivative, a common scaffold in pharmaceuticals and agrochemicals.

Reactant 1Reactant 2 (2 equiv.)Reactant 3Product TypeKey Features
This compoundβ-Ketoester (e.g., Ethyl Acetoacetate)Ammonia or Ammonium Acetate4-(2-bromo-4-chloro-5-fluorophenyl)-1,4-dihydropyridineFormation of a core heterocyclic structure; potential for subsequent aromatization to a pyridine.

Applications in the Synthesis of Complex Organic Molecules and Research Materials

Utility as a Precursor in Diverse Organic Syntheses

Halogenated benzaldehydes are fundamental starting materials in a multitude of organic reactions. The bromine atom, for instance, is particularly useful for introducing molecular diversity through cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The aldehyde functional group itself is a versatile handle for a wide array of chemical transformations, including:

Reductive amination: to form substituted benzylamines.

Wittig reaction: to create substituted styrenes.

Grignard and organolithium additions: to generate secondary alcohols.

Oxidation: to produce the corresponding benzoic acid.

While specific examples utilizing 2-bromo-4-chloro-5-fluoroBenzaldehyde are not widely reported, the reactivity of related compounds such as 2-bromo-4-fluorobenzaldehyde (B1271550) suggests its potential as a valuable intermediate. guidechem.com

Intermediate in the Formation of Biologically Active Compounds and Pharmaceutical Scaffolds

The synthesis of novel therapeutic agents often relies on the use of highly functionalized building blocks. Halogenated organic compounds play a significant role in medicinal chemistry, as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of the quinazolinone scaffold can be achieved through various synthetic routes, often involving a substituted benzaldehyde (B42025) as a key precursor. For instance, ortho-fluorobenzamides can undergo a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction followed by cyclization to form quinazolinones. nih.govacs.org

A general synthetic approach to quinazolinones involves the condensation of an anthranilamide with an aldehyde. In the context of this compound, its aldehyde group could react with the amino group of an anthranilamide to form a Schiff base, which would then undergo cyclization to yield a di-substituted quinazolinone. The presence of multiple halogen substituents on the benzaldehyde ring offers opportunities for further functionalization of the resulting quinazolinone core, allowing for the generation of diverse compound libraries for drug discovery. While this specific application for this compound is not explicitly documented, the synthesis of quinazolines from 2-bromo-benzaldehydes is a known strategy. researchgate.net

Application in Agrochemical Synthesis

Halogenated aromatic compounds are integral to the agrochemical industry, forming the basis of many herbicides, insecticides, and fungicides. The inclusion of fluorine, in particular, is a common strategy to enhance the biological activity and metabolic stability of agrochemicals.

Structurally related compounds, such as 5-bromo-2-fluorobenzaldehyde, are recognized as versatile intermediates in the synthesis of modern agrochemicals. The unique combination of halogens in this compound suggests its potential utility in the development of new crop protection agents.

Role in the Construction of Functional Materials

The development of advanced materials with tailored properties often involves the incorporation of highly functionalized organic molecules. Halogenated aromatic compounds can be used as monomers or building blocks for polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The presence of halogens can influence properties such as:

Thermal stability

Flame retardancy

Optical and electronic properties

For example, related bromo-fluorophenyl groups have been used as π-linkers in organic dyes for dye-sensitized solar cells (DSSCs), where they help to modulate the optoelectronic properties of the dye. The specific substitution pattern of this compound could offer unique electronic characteristics, making it a candidate for investigation in the field of materials science.

Future Research Directions and Advanced Methodologies

Development of Chemo- and Regioselective Transformations

A primary challenge in the synthetic manipulation of 2-bromo-4-chloro-5-fluorobenzaldehyde is achieving chemo- and regioselectivity. The reactivity of the carbon-halogen bonds in cross-coupling reactions typically follows the trend C–Br > C–Cl > C–F, which can be exploited for selective functionalization. nih.gov Future research will focus on developing catalytic systems that can precisely target one halogen atom in the presence of others, or the aldehyde group, without affecting the rest of the molecule.

Strategies for achieving site-selective cross-couplings in polyhalogenated arenes often rely on subtle differences in bond dissociation energies, steric hindrance, or the electronic nature of the substituents. nih.govescholarship.org For instance, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be fine-tuned through ligand design to favor oxidative addition at the C-Br bond. Subsequent reactions could then target the C-Cl bond under more forcing conditions, leaving the robust C-F bond intact.

Another promising avenue is the use of directing groups to control the regioselectivity of C-H functionalization, although this is less straightforward for a fully substituted benzene (B151609) ring. However, transformations of the aldehyde group into a directing group could open up new possibilities for modifying the aromatic core.

Table 1: Potential Chemo- and Regioselective Transformations of this compound

Reaction Type Target Site Potential Reagents/Catalysts Desired Outcome
Suzuki Coupling C-Br Pd(OAc)₂, SPhos, K₃PO₄ Selective arylation at the bromine position
Sonogashira Coupling C-Br PdCl₂(PPh₃)₂, CuI, Et₃N Selective alkynylation at the bromine position
Buchwald-Hartwig Amination C-Br Pd₂(dba)₃, BINAP, NaOtBu Selective amination at the bromine position
Nucleophilic Aromatic Substitution C-Cl Strong nucleophiles (e.g., NaOMe) Substitution of the chlorine atom
Grignard Reaction Aldehyde RMgBr Formation of a secondary alcohol

Exploration of Photocatalytic and Electrocatalytic Reactions

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques can often proceed under mild conditions and can provide novel reaction pathways. For this compound, photocatalysis could enable selective dehalogenation or the formation of radical intermediates for subsequent coupling reactions. acs.org Aromatic aldehydes themselves can act as photoinitiators, adding another layer of complexity and opportunity to their photochemical transformations. beilstein-journals.orgd-nb.inforesearchgate.net

Electrocatalysis, on the other hand, could be employed for the controlled reduction of the carbon-halogen bonds. The reduction potentials for C-Br, C-Cl, and C-F bonds are different, which could be exploited for selective dehalogenation by carefully controlling the applied potential. In-situ monitoring techniques, such as Raman spectroscopy, could be used to study these electroreductive dehalogenation processes at the electrode-solution interface. rsc.org

Integration with Machine Learning for Synthetic Route Prediction

In-situ Spectroscopic Monitoring of Reaction Kinetics

A deeper understanding of the reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reaction progress. researchgate.netrug.nl These methods can provide valuable information on the formation of intermediates, the consumption of reactants, and the emergence of products and byproducts.

For reactions involving this compound, in-situ monitoring could be used to study the selectivity of cross-coupling reactions, for example, by tracking the disappearance of the starting material and the appearance of different mono-substituted products. This data can then be used to build kinetic models of the reaction, leading to a more rational approach to optimization. kit.edu Surface-enhanced Raman spectroscopy (SERS) is another powerful technique for in-situ monitoring, particularly for reactions occurring at catalyst surfaces. nih.gov

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for designing novel molecules and predicting their properties. researchgate.netresearchgate.net By modeling the electronic structure of this compound and its potential derivatives, researchers can predict their reactivity, stability, and other physicochemical properties. acs.org

DFT calculations can also be used to elucidate reaction mechanisms by mapping out the potential energy surfaces of different reaction pathways. This can help in understanding the origins of chemo- and regioselectivity and in designing catalysts that favor a desired outcome. acs.org For instance, computational studies could be used to predict the activation energies for the oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond, providing insights into how to enhance the selectivity of the reaction.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-4-chloro-5-fluorobenzaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via halogenation or substitution reactions. For example, describes a protocol using potassium carbonate and dimethylformamide (DMF) under elevated temperatures to introduce substituents. Optimization involves adjusting stoichiometry (e.g., molar ratios of brominating agents like 4-bromobenzyl bromide) and reaction time. Solvent choice (e.g., DMF vs. THF) significantly impacts yield due to polarity effects on halogen mobility .
  • Validation : Monitor reaction progress using TLC or GC-MS. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., distinct aldehyde proton at ~10 ppm, halogen-induced deshielding) .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond lengths/angles and validates regioselectivity .
  • HPLC/GC-MS : Quantify purity (>98% as per ) and detect trace impurities like unreacted intermediates .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Insoluble in water; use co-solvents (e.g., ethanol) for aqueous mixtures .
  • Storage : Store at room temperature in amber vials under inert gas (argon/nitrogen) to prevent aldehyde oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

  • Case Study : lists mp 60–62°C for 4-bromo-2-fluorobenzaldehyde, while reports RT storage for a similar derivative. Discrepancies arise from polymorphism or impurities.
  • Resolution : Reproduce synthesis using rigorous purification (e.g., repeated recrystallization) and validate via DSC. Cross-reference with computational models (e.g., density functional theory for lattice energy predictions) .

Q. What strategies are effective for regioselective functionalization of this compound in multi-step syntheses?

  • Challenges : Competing reactivity of bromine (electrophilic site) and aldehyde (nucleophilic site).
  • Solutions :

  • Protection : Use acetal or imine groups to block the aldehyde during bromine/chlorine substitution .
  • Directed Metalation : Employ directing groups (e.g., amides) to control Suzuki-Miyaura coupling or Ullmann reactions at specific positions .
    • Case Example : highlights trifluoromethyl group introduction via Pd-catalyzed cross-coupling, requiring careful temperature control (60–80°C) .

Q. How can computational modeling aid in predicting the reactivity or spectroscopic properties of this compound?

  • Tools :

  • DFT Calculations : Predict 19^{19}F NMR chemical shifts (accounting for electron-withdrawing effects of halogens) and reaction transition states .
  • Molecular Dynamics : Simulate solubility behavior in mixed solvents .
    • Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

Key Considerations for Experimental Design

  • Safety : Halogenated aldehydes may release toxic fumes (HBr, HCl) under heat. Use fume hoods and PPE .
  • Reproducibility : Document batch-specific variations (e.g., reagent lot numbers) to troubleshoot failed reactions .

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2-bromo-4-chloro-5-fluoroBenzaldehyde
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Reactant of Route 2
2-bromo-4-chloro-5-fluoroBenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.